(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide
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Overview
Description
(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a piperidine ring substituted with a 2,6-dimethylphenyl group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,6-Dimethylphenyl Group: This step involves the substitution of the piperidine ring with a 2,6-dimethylphenyl group using reagents such as 2,6-dimethylphenyl isocyanide.
Attachment of the Pentyl Chain: The pentyl chain is introduced through a nucleophilic substitution reaction, where a suitable pentyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pentyl chain. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C19H30N2O |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(2R)-N-(2,6-dimethylphenyl)-1-pentylpiperidine-2-carboxamide |
InChI |
InChI=1S/C19H30N2O/c1-4-5-7-13-21-14-8-6-12-17(21)19(22)20-18-15(2)10-9-11-16(18)3/h9-11,17H,4-8,12-14H2,1-3H3,(H,20,22)/t17-/m1/s1 |
InChI Key |
FEHMERPMIOBURV-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
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